Cas no 78748-23-9 (Benzenamine,3-[4-(trifluoromethyl)phenoxy]-)

Benzenamine,3-[4-(trifluoromethyl)phenoxy]- structure
78748-23-9 structure
Product Name:Benzenamine,3-[4-(trifluoromethyl)phenoxy]-
CAS No:78748-23-9
MF:C13H10F3NO
MW:253.2198138237
CID:553463
PubChem ID:13041868
Update Time:2025-04-19

Benzenamine,3-[4-(trifluoromethyl)phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,3-[4-(trifluoromethyl)phenoxy]-
    • 3-(4-TRIFLUOROMETHYL-PHENOXY)-PHENYLAMINE
    • 3-[4-(Trifluoromethyl)phenoxy]aniline
    • AG-H-15810
    • AGN-PC-00KLB2
    • CTK5E6058
    • SureCN4703990
    • 3-(4-trifluoromethylphenoxy)aniline
    • 3-(4 trifluoromethylphenoxy)aniline
    • SCHEMBL4703990
    • 78748-23-9
    • DTXSID10516102
    • MFCD06656970
    • AKOS011943485
    • A1-47897
    • 3- (4-TRIFLUOROMETHYLPHENOXY)ANILINE
    • D87604
    • MDL: MFCD06656970
    • Inchi: 1S/C13H10F3NO/c14-13(15,16)9-4-6-11(7-5-9)18-12-3-1-2-10(17)8-12/h1-8H,17H2
    • InChI Key: DZNVRNCBAGNCJK-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)OC1C=CC=C(C=1)N)(F)F

Computed Properties

  • Exact Mass: 253.07144843g/mol
  • Monoisotopic Mass: 253.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 35.2Ų

Benzenamine,3-[4-(trifluoromethyl)phenoxy]- Pricemore >>

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